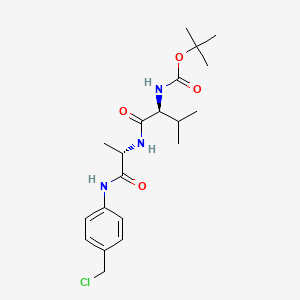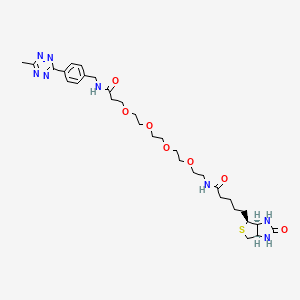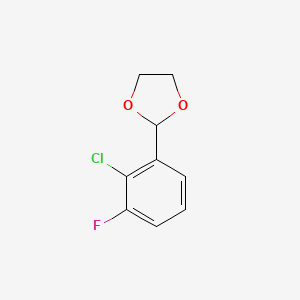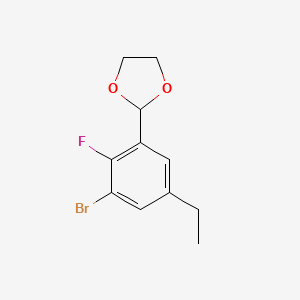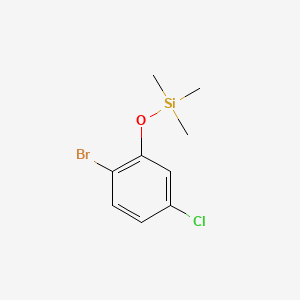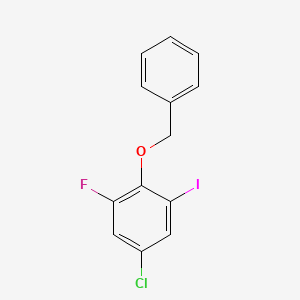
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its behavior towards heat, electricity, and reactivity with other substances .Wirkmechanismus
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the metabolism of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the metabolism of prostaglandins. Moreover, it has been found to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has several advantages for use in laboratory experiments. It is a versatile intermediate that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for scientific research. However, it also has some limitations for use in laboratory experiments. It is a highly reactive compound, and its reactivity can lead to the formation of undesired by-products. Furthermore, it is a highly toxic compound, and its use in laboratory experiments should be done with caution.
Zukünftige Richtungen
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has a wide range of potential applications in scientific research. The compound has been found to have an inhibitory effect on several enzymes, making it a promising tool for the development of new therapeutic agents. In addition, it can be used in the synthesis of novel fluorinated compounds and for the preparation of fluorinated polymers. Furthermore, it can be used as a catalyst in organic reactions and as a building block for the synthesis of other compounds. Finally, it can be used to study the mechanism of action of various compounds and to develop new strategies for drug design.
Synthesemethoden
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is typically synthesized through a two-step process. The first step involves the reaction of 2-bromobenzyl alcohol with chloro-1-fluoro-3-iodobenzene in the presence of a base. This reaction produces 2-(2-bromobenzyloxy)-5-chloro-1-fluoro-3-iodobenzene. The second step involves the reduction of the 2-bromobenzyloxy group to the corresponding benzyloxy group using a reductant such as sodium borohydride. This two-step process results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used for the synthesis of novel fluorinated compounds and for the preparation of fluorinated polymers. Moreover, it has been used as a catalyst in organic reactions, as a starting material for the synthesis of heterocyclic compounds, and as a building block for the synthesis of other compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-1-fluoro-3-iodo-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFIO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBKXOIOORUVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

